Structural Distinction: Methylene Spacer vs. Direct Ring Attachment at C-3
The target compound contains a methylene spacer (-CH2-) between the benzothiophene C-3 position and the sulfonyl chloride group. This contrasts with 1-benzothiophene-3-sulfonyl chloride (CAS 18494-87-6), where the -SO2Cl group is directly attached to the C-3 position of the heterocyclic ring [1][2]. This spacer increases the molecule's length and rotatable bond count, potentially altering the spatial orientation of sulfonamide or sulfonate ester derivatives.
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 1-Benzothiophene-3-sulfonyl chloride: 1 |
| Quantified Difference | +1 rotatable bond |
| Conditions | PubChem Computed Properties (XLogP3 2.9 vs. 3.1) |
Why This Matters
The increased rotatable bond count offers greater conformational flexibility in derivative design, which can be crucial for optimizing binding to biological targets.
- [1] Kuujia. (n.d.). Cas no 1250294-42-8 ((1-benzothiophen-3-yl)methanesulfonyl chloride). View Source
- [2] PubChem. (n.d.). 1-Benzothiophene-3-sulfonyl chloride (Compound Summary, CID 2776340). View Source
